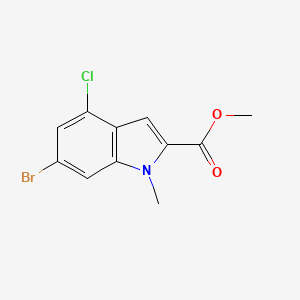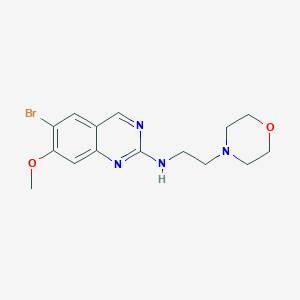
2-Fluoro-4-phenylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-phenylnicotinaldehyde is an organic compound with the molecular formula C12H8FNO and a molecular weight of 201.2 g/mol . It is a derivative of nicotinaldehyde, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and the 4-position is substituted with a phenyl group
Métodos De Preparación
The synthesis of 2-Fluoro-4-phenylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-phenylnicotinic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Fluoro-4-phenylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
2-Fluoro-4-phenylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-phenylnicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent biological effects . The phenyl group can also contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
2-Fluoro-4-phenylnicotinaldehyde can be compared with other fluorinated nicotinaldehyde derivatives, such as:
2-Fluoro-3-phenylnicotinaldehyde: Similar structure but with the phenyl group at the 3-position.
2-Fluoro-5-phenylnicotinaldehyde: Similar structure but with the phenyl group at the 5-position.
2-Fluoro-6-phenylnicotinaldehyde: Similar structure but with the phenyl group at the 6-position.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the position of the substituents on the pyridine ring. The unique combination of the fluorine atom and the phenyl group at the 2- and 4-positions, respectively, makes this compound particularly interesting for various applications.
Propiedades
Fórmula molecular |
C12H8FNO |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
2-fluoro-4-phenylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-11(8-15)10(6-7-14-12)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
HFTGBBCCTSAJEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)


![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)

![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)

![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)




